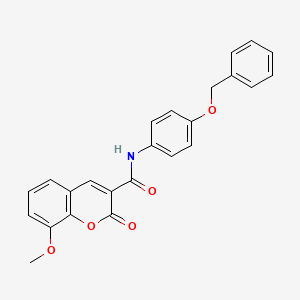

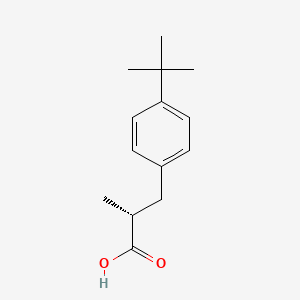

8-methoxy-2-oxo-N-(4-phenylmethoxyphenyl)chromene-3-carboxamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

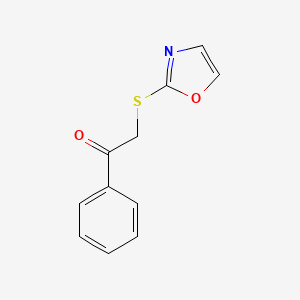

This compound is a derivative of chromene . The molecular formula is C21H20N2O7S and it has a molecular weight of 444.46 . It is available from several suppliers for scientific research needs .

Molecular Structure Analysis

The molecular structure of this compound includes a chromene core with a methoxy group at the 8-position, a carboxamide group at the 3-position, and a phenylmethoxyphenyl group attached to the nitrogen of the carboxamide .Physical And Chemical Properties Analysis

The compound is a solid . Its solubility in DMSO is unknown . The InChI code is 1S/C21H20N2O7S/c1-28-18-4-2-3-14-13-17 (21 (25)30-19 (14)18)20 (24)22-15-5-7-16 (8-6-15)31 (26,27)23-9-11-29-12-10-23/h2-8,13H,9-12H2,1H3, (H,22,24) .Applications De Recherche Scientifique

Antagonism of the Androgen Receptor (AR) Activation Function 2 (AF2)

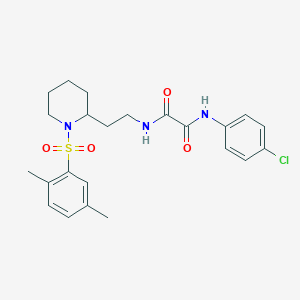

The AR is a crucial target in prostate cancer (PCa) treatment. Recent research has identified the AF2 region as a novel site for developing AR antagonists. A series of N-(4-(benzyloxy)phenyl)-sulfonamide derivatives were designed as new-scaffold AR antagonists specifically targeting the AF2 domain. Notably, compound T1-12 exhibited excellent AR antagonistic activity (IC50 = 0.47 μM) and peptide displacement activity (IC50 = 18.05 μM). In vivo studies using LNCaP xenografts confirmed that T1-12 effectively inhibited tumor growth when administered intratumorally .

Antifungal Activity

The newly synthesized compounds derived from this chromene scaffold were screened for in vitro antifungal activity against various yeast and filamentous fungal pathogens. While the compounds were found to be fungistatic, further investigations could explore their potential as antifungal agents .

Antitumor Activity

Compound 6f, a derivative of this chromene structure, demonstrated potent in vitro antitumor activity against the human non-small lung tumor cell line A549. This finding suggests that exploring its efficacy in other cancer cell lines and animal studies could be valuable for future research .

Dye Synthesis

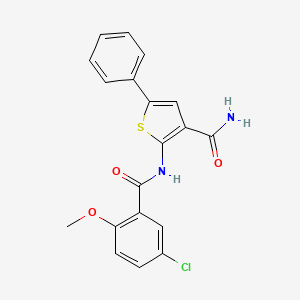

N-(4-(benzyloxy)phenyl)-8-methoxy-2-oxo-2H-chromene-3-carboxamide has been utilized in the preparation of a series of hetaryl-azophenol dyes via heterocyclic amines in nitrosyl sulfuric acid. These dyes may find applications in various fields .

Fluorinated Heterocycles and Anticancer Activity

While not directly related to this specific compound, recent advances in the field of anticancer research involve fluorinated five-membered heterocycles and their benzo-fused systems. These compounds exhibit promising anticancer and antimicrobial activities, and further exploration could shed light on their potential therapeutic applications .

Propriétés

IUPAC Name |

8-methoxy-2-oxo-N-(4-phenylmethoxyphenyl)chromene-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H19NO5/c1-28-21-9-5-8-17-14-20(24(27)30-22(17)21)23(26)25-18-10-12-19(13-11-18)29-15-16-6-3-2-4-7-16/h2-14H,15H2,1H3,(H,25,26) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NHQVHLXUUAQGSA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC2=C1OC(=O)C(=C2)C(=O)NC3=CC=C(C=C3)OCC4=CC=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H19NO5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

401.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

8-methoxy-2-oxo-N-(4-phenylmethoxyphenyl)chromene-3-carboxamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-(4-acetylpiperazin-1-yl)-3-(2-(azepan-1-yl)-2-oxoethyl)-1-methylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2729559.png)

![4-(4-chlorophenyl)sulfanyl-2-phenyl-N-[3-(trifluoromethyl)phenyl]pyrimidine-5-carboxamide](/img/structure/B2729564.png)

![2-[(1-Methylpyrazolo[3,4-d]pyrimidin-4-yl)amino]-1-(4-methylsulfanylphenyl)ethanol](/img/structure/B2729565.png)

![(Z)-2-((3-methylthiophen-2-yl)methylene)-8-(pyridin-2-ylmethyl)-8,9-dihydro-2H-benzofuro[7,6-e][1,3]oxazin-3(7H)-one](/img/structure/B2729568.png)

![1-(3-(Allyloxy)phenyl)-7-fluoro-2-(5-methylisoxazol-3-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2729572.png)